molecular formula C10H9ClO B11909523 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11909523
M. Wt: 180.63 g/mol
InChI Key: AOLLYEDJSOOMBS-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a chloro and methyl substituent on an indanone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve high yield and purity. The process involves:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can introduce different halogens into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the methyl group.

    4-Methyl-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the chloro group.

    2,3-Dihydro-1H-inden-1-one: Basic indanone structure without any substituents.

Uniqueness

5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chloro and methyl substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-4-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9ClO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3

InChI Key

AOLLYEDJSOOMBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC2=O)Cl

Origin of Product

United States

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